molecular formula C6H10O2 B14163863 2-Propenyl-1,3-dioxolane CAS No. 4528-26-1

2-Propenyl-1,3-dioxolane

Cat. No.: B14163863
CAS No.: 4528-26-1
M. Wt: 114.14 g/mol
InChI Key: WJTBAEFOGKJWNP-NSCUHMNNSA-N
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Description

2-Propenyl-1,3-dioxolane is an organic compound with the molecular formula C6H10O2. It is a member of the dioxolane family, which are five-membered cyclic acetals.

Chemical Reactions Analysis

Types of Reactions

2-Propenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Mechanism of Action

The mechanism by which 2-Propenyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic acetals or ketals. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

2-Propenyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No.

4528-26-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]-1,3-dioxolane

InChI

InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

WJTBAEFOGKJWNP-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1OCCO1

Canonical SMILES

CC=CC1OCCO1

Origin of Product

United States

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